4-chlorophenyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl pentanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-chlorophenol with pentanoic acid. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl pentanoate can be synthesized through the esterification reaction between 4-chlorophenol and pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-chlorophenol and pentanoic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Hydrolysis: 4-Chlorophenol and pentanoic acid.
Reduction: 4-Chlorophenyl pentanol.
Substitution: Various substituted phenyl pentanoates depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl pentanoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Biocatalysis: Employed in enzyme-catalyzed reactions to study enzyme specificity and activity.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-chlorophenyl pentanoate depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active 4-chlorophenol, which can then interact with various biological targets. The chlorine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl acetate: Similar ester structure but with an acetate group instead of a pentanoate group.
4-Chlorophenyl butanoate: Similar ester structure but with a butanoate group instead of a pentanoate group.
4-Chlorophenyl hexanoate: Similar ester structure but with a hexanoate group instead of a pentanoate group.
Uniqueness
4-Chlorophenyl pentanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties
Properties
CAS No. |
104316-32-7 |
---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67g/mol |
IUPAC Name |
(4-chlorophenyl) pentanoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-4-11(13)14-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3 |
InChI Key |
BEZFOOVQBIWCMU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.